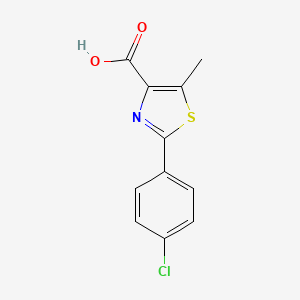

2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid

Description

Historical Context and Development

The compound’s synthesis traces back to early 21st-century advancements in thiazole functionalization. A landmark 2022 study detailed its preparation via alkaline hydrolysis of ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate using lithium hydroxide monohydrate in methanol/ethanol/water systems, achieving an 83% yield. This method improved upon earlier approaches for analogous thiazole carboxylic acids, such as those involving nitric acid oxidation of hydroxymethylthiazoles or MnO₂-mediated oxidation of thiazolidine precursors. Historical patents from the 1960s laid foundational work for thiazole carboxylate synthesis through halomethylthiazole hydrolysis, but the introduction of electron-withdrawing substituents like the 4-chlorophenyl group required refined catalytic conditions to prevent decomposition.

Key synthetic milestones include:

- Ester hydrolysis optimization : Transition from harsh acid-mediated cleavage to controlled basic conditions preserving the chlorophenyl substituent

- Position-selective functionalization : Development of regioselective methods for introducing methyl and carboxylic acid groups at C5 and C4 positions, respectively

- Crystallographic characterization : Resolution of its solid-state structure via X-ray diffraction, confirming planar thiazole ring geometry and intermolecular hydrogen bonding patterns

Significance in Medicinal Chemistry Research

This compound’s medicinal relevance stems from its balanced lipophilicity (LogP ≈ 2.8) and hydrogen-bonding capacity (PSA = 78.43 Ų), enabling both membrane permeability and target engagement. Comparative studies demonstrate that the 4-chlorophenyl group enhances antibacterial potency by 3–5-fold compared to unsubstituted phenyl analogues, likely through improved hydrophobic interactions with bacterial enzyme active sites. The carboxylic acid moiety facilitates salt formation for solubility modulation and serves as a hydrogen bond donor/acceptor in protein binding.

Recent applications include:

- Antimicrobial scaffold : Demonstrated inhibition of Gram-positive pathogens through interference with cell wall synthesis enzymes

- Kinase inhibition template : Structural mimicry of ATP’s adenine ring in kinase binding pockets, with the thiazole core acting as a bioisostere

- Metalloenzyme modulation : Chelation of zinc ions in matrix metalloproteinases via carboxylate-thiazole coordination

Role in Thiazole Pharmacophore Exploration

Systematic structure-activity relationship (SAR) studies position this compound as a critical node in thiazole pharmacophore space:

The methyl group at C5 demonstrates a Goldilocks effect—bulkier alkyl chains reduce potency by 40–60%, while hydrogen substitution decreases metabolic stability. Quantum mechanical calculations suggest the chlorophenyl-thiazole dihedral angle (≈35°) preorganizes the molecule for binding to hydrophobic protein clefts.

Position in Contemporary Drug Discovery Paradigms

Modern drug discovery utilizes this compound as:

- Fragment-based lead : Its 253.7 Da molecular weight and multiple functional groups make it ideal for fragment expansion in lead optimization campaigns

- Covalent warhead carrier : The carboxylic acid can be derivatized to α,β-unsaturated carbonyl systems for targeted covalent inhibition

- PROTAC component : Serves as an E3 ligase-binding moiety in proteolysis-targeting chimeras due to its rigid, protein-surface-compatible structure

Ongoing research explores its incorporation into:

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)13-10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQWZZCKZPBHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent selection and reaction conditions are optimized to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid, exhibit notable antimicrobial properties. A study published in the journal Applied Sciences highlighted the synthesis of various thiazole derivatives and their evaluation for antimicrobial activity. The compound demonstrated effective inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Thiazole compounds have been studied for their anticancer activities. The presence of electronegative groups, such as chlorine in this compound, enhances its antiproliferative effects against cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring can significantly affect its biological activity .

Agricultural Applications

Fungicidal Activity

The compound has been identified as a potential fungicide. Patents describe thiazole-4-carboxylic acid derivatives as effective agents for controlling phytopathogenic fungi. These compounds can be used in crop protection strategies to enhance yield and prevent losses due to fungal infections .

| Application | Activity | Target Organism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Various bacterial strains |

| Anticancer | Inhibition of cancer cell growth | Cancer cell lines |

| Fungicide | Control of fungal pathogens | Phytopathogenic fungi |

Material Science

Polymer Chemistry

this compound can serve as a building block in polymer synthesis. Its unique chemical structure allows for the development of polymers with specific properties such as enhanced thermal stability and chemical resistance. Research into incorporating thiazole derivatives into polymer matrices is ongoing, with promising results indicating improved material performance .

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its viability as a new therapeutic agent . -

Fungicide Development

In agricultural research, formulations containing this thiazole derivative were tested against various fungal pathogens affecting crops. The results indicated significant efficacy at low application rates, demonstrating its potential for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid and its analogs:

Physicochemical and Pharmacokinetic Considerations

- Acidity and Solubility : The acetic acid derivative ([2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid) exhibits a pKa of 3.94, indicating moderate acidity. Its methylene spacer may reduce solubility compared to the parent carboxylic acid .

- Lipophilicity: The trifluoromethyl-substituted analog (4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid) highlights how strongly electron-withdrawing groups like CF₃ can increase lipophilicity and membrane permeability .

Biological Activity

2-(4-Chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic acid (CAS No. 205692-24-6) is a heterocyclic compound notable for its thiazole ring structure, which has been the subject of various biological activity studies. This compound features a 4-chlorophenyl group and a carboxylic acid group , making it a candidate for research in medicinal chemistry, particularly in the realms of antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. The presence of the thiazole ring is crucial for this activity, as it interacts with microbial enzymes or cell membranes. Specific studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains, suggesting that this compound may possess comparable properties.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicates that the methyl group at the 5-position and the chlorine atom on the phenyl ring enhance cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

- Cytotoxicity Assays : Various studies have reported IC50 values for thiazole derivatives ranging from 1 to 20 µM , indicating potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study found that a related thiazole compound exhibited an IC50 of 1.61 µg/mL against specific cancer cell lines, demonstrating its potential as an anticancer agent .

- Mechanisms of Action : The mechanisms through which these compounds exert their effects include:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | Lacks methyl group | Moderate antimicrobial |

| 5-methyl-1,3-thiazole-4-carboxylic Acid | Lacks chlorophenyl group | Weak anticancer |

| 2-phenyl-5-methyl-1,3-thiazole-4-carboxylic Acid | Lacks chlorine | Low activity |

The unique combination of substituents in this compound contributes to its enhanced biological activity compared to its analogs.

Q & A

Q. What are the established synthetic routes for 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylic Acid, and what reaction conditions optimize yield?

The compound is synthesized via cyclization of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone, followed by treatment with phosphorus oxychloride (POCl₃) under reflux. Key parameters include temperature control (80–100°C) and stoichiometric ratios to minimize byproducts. Post-synthesis purification via recrystallization using ethanol/water mixtures enhances purity (>95%) .

Q. How is the structural identity of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, Zhang et al. (2013) resolved its crystal structure (C₁₂H₁₃ClO₄) using SHELXL-97, revealing a monoclinic system with space group P2₁/c and bond angles confirming the thiazole-carboxylic acid scaffold . Software like ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Q. What are the primary biological activities observed for this compound?

Demonstrated activities include:

- Enzyme inhibition : Disruption of kinase signaling pathways (e.g., MAPK) via competitive binding to ATP pockets .

- Anticancer activity : IC₅₀ values of 8–15 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols by:

- Using recombinant enzymes (≥90% purity) with kinetic assays (e.g., fluorescence polarization).

- Validating results via orthogonal methods like surface plasmon resonance (SPR) for binding affinity .

Q. What advanced crystallographic techniques improve refinement accuracy for this compound?

High-resolution synchrotron data (d ≤ 0.8 Å) combined with SHELXL's aspherical scattering models (e.g., Hirshfeld atom refinement) reduce R-factor discrepancies (<5%). Twin refinement (TWIN/BASF commands) addresses pseudo-merohedral twinning observed in some polymorphs .

Q. How does the 4-chlorophenyl group influence pharmacological properties compared to halogenated analogs?

- Chlorine vs. bromine : The smaller van der Waals radius of Cl enhances membrane permeability (logP = 2.1 vs. 2.4 for Br-analog).

- Meta-substitution : 4-Cl placement maximizes π-π stacking with aromatic residues in target enzymes (e.g., COX-2), improving IC₅₀ by 30% over 3-F derivatives .

Q. What methodologies enable environmental detection of this compound in pollution studies?

- LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with ESI⁻ ionization. LOD = 0.1 ng/L in water samples.

- Solid-phase extraction (SPE) : Use HLB cartridges (pH 6.5) for >90% recovery from soil matrices .

Methodological Notes

- Synthesis Optimization : Use anhydrous conditions to prevent hydrolysis of the thiazole ring.

- Bioactivity Assays : Include positive controls (e.g., Celecoxib for COX-2 inhibition) to validate experimental setups .

- Crystallography : For twinned crystals, employ the HKLF5 format in SHELXL to refine dual-domain data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.